3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide
Overview
Description
3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound, in particular, is characterized by the presence of dichlorophenyl and iodophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-iodophenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting hydrazone is then subjected to further purification steps, such as recrystallization, to obtain the final compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the presence of the dichlorophenyl and iodophenyl groups allows the compound to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Diethyl 3,3′-[(2,4-Dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
Uniqueness
3-{N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide stands out due to the presence of both dichlorophenyl and iodophenyl groups, which impart unique chemical and biological properties. These groups enhance the compound’s ability to form stable complexes and engage in diverse chemical reactions, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-iodophenyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2IN3O2/c18-12-2-1-11(15(19)9-12)10-21-23-17(25)8-7-16(24)22-14-5-3-13(20)4-6-14/h1-6,9-10H,7-8H2,(H,22,24)(H,23,25)/b21-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGWQLARRACKMW-UFFVCSGVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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